Isoretronecanol

Description

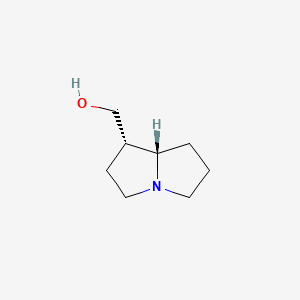

Structure

3D Structure

Properties

IUPAC Name |

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFDEIYZIAVXHE-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200578 | |

| Record name | Isoretronecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-63-6 | |

| Record name | Isoretronecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoretronecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISORETRONECANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661H3381JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Isoretronecanol from Natural Sources

Abstract

Isoretronecanol, a saturated necine base of the pyrrolizidine alkaloid (PA) class, serves as a crucial chiral building block in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and detailed methodologies for the isolation and characterization of isoretronecanol from botanical sources. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with technical accuracy, offering a self-validating framework for the successful extraction and purification of this important phytochemical.

Introduction: The Significance of Isoretronecanol

Isoretronecanol, with the chemical formula C₈H₁₅NO, is a stereoisomer of trachelanthamidine and a key member of the pyrrolizidine alkaloid family.[1] These alkaloids are a diverse group of secondary metabolites synthesized by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[2] While many pyrrolizidine alkaloids are known for their hepatotoxicity, the saturated necine bases like isoretronecanol are of significant interest to synthetic chemists. Their rigid, bicyclic structure and defined stereochemistry make them valuable chiral synthons for the development of novel pharmaceuticals. The synthesis of (+)-isoretronecanol has been achieved from natural 4-hydroxy-L-proline, highlighting its importance as a target molecule.[3]

This guide will delve into the natural distribution of isoretronecanol, providing a robust, step-by-step protocol for its isolation from plant material, and detail the analytical techniques essential for its unequivocal identification and characterization.

Natural Occurrence and Biosynthesis

Isoretronecanol is found in various plant families, most notably the Asteraceae, Boraginaceae, and Fabaceae.[2] It often co-occurs with other pyrrolizidine alkaloids. While not always the most abundant PA, its presence has been confirmed in several species.

Table 1: Notable Plant Sources of Isoretronecanol and Related Pyrrolizidine Alkaloids

| Plant Species | Family | Reported Pyrrolizidine Alkaloids |

| Lolium perenne | Poaceae | Z- and E-thesinine (esters of isoretronecanol) |

| Borago officinalis | Boraginaceae | Alkaloids of the (-)-isoretronecanol, (-)-supinine, and (+)-retronecine-type |

| Heliotropium europaeum | Boraginaceae | Primarily (+)-heliotridine-type PAs, with potential for other necine bases |

| Crotalaria species | Fabaceae | A wide variety of PAs, with the potential for isoretronecanol as a minor component |

| Senecio species | Asteraceae | Numerous retronecine-type PAs, with isoretronecanol as a possible biosynthetic precursor |

The biosynthesis of necine bases such as isoretronecanol is a complex enzymatic process. It is understood that the spontaneous cyclization of the dialdehyde precursor and subsequent reduction would likely result in a mixture of (±)-trachelanthamidine and (±)-isoretronecanol.[2] However, the stereochemical specificity observed in most PA-producing plants suggests a highly regulated enzymatic pathway.[2]

Isolation and Purification of Isoretronecanol: A Validated Protocol

The isolation of isoretronecanol from plant material is a multi-step process that requires careful optimization of extraction and purification conditions. The following protocol is a composite methodology based on established techniques for the isolation of pyrrolizidine alkaloids from Crotalaria species and other PA-containing plants.

Plant Material Preparation

-

Collection and Drying: Harvest the relevant plant parts (e.g., seeds, aerial parts) during the appropriate season to maximize alkaloid content.

-

Grinding: Thoroughly dry the plant material in a well-ventilated area, avoiding direct sunlight to prevent degradation of phytochemicals. Once dried, grind the material into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

The choice of extraction method is critical for achieving a high yield of isoretronecanol. An acid-base extraction is highly effective for selectively isolating alkaloids.

Step-by-Step Extraction Protocol:

-

Acidification and Maceration:

-

Suspend the powdered plant material in a 1:10 (w/v) ratio of 1M hydrochloric acid in methanol.

-

Stir the mixture for 24 hours at room temperature. This protonates the alkaloids, rendering them soluble in the methanolic solution.

-

-

Filtration and Concentration:

-

Filter the mixture under vacuum to remove solid plant debris.

-

Evaporate the methanol from the filtrate under reduced pressure at a temperature not exceeding 40°C.

-

-

Basification and Liquid-Liquid Extraction:

-

To the remaining aqueous solution, add 20% ammonium hydroxide dropwise until the pH reaches 10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Perform a liquid-liquid extraction with dichloromethane (3 x the volume of the aqueous phase).

-

Combine the organic phases.

-

-

Drying and Evaporation:

-

Dry the combined dichloromethane extracts over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to dryness to yield the crude alkaloid extract.

-

Diagram 1: Workflow for the Extraction of Crude Pyrrolizidine Alkaloids

Caption: Acid-base extraction workflow for obtaining crude pyrrolizidine alkaloids.

Purification by Column Chromatography

The crude alkaloid extract is a complex mixture requiring further purification. Column chromatography is a standard and effective method for isolating individual alkaloids.

Step-by-Step Purification Protocol:

-

Column Preparation:

-

Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like hexane to create a uniform slurry.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding ethyl acetate, followed by methanol. A typical gradient could be:

-

Hexane:Ethyl Acetate (9:1 to 1:1)

-

Ethyl Acetate:Methanol (9:1 to 1:1)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1).

-

Visualize the spots under UV light or by staining with Dragendorff's reagent.

-

-

Pooling and Evaporation:

-

Combine the fractions containing the purified isoretronecanol.

-

Evaporate the solvent to obtain the isolated compound.

-

Diagram 2: Purification of Isoretronecanol via Column Chromatography

Caption: Workflow for the purification of isoretronecanol using column chromatography.

Characterization of Isoretronecanol

Unequivocal identification of the isolated compound as isoretronecanol requires spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for isoretronecanol.

Table 2: ¹H NMR Spectral Data of Isoretronecanol (270 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 3.65 | m |

| H-2α | 1.95 | m |

| H-2β | 1.80 | m |

| H-3α | 3.20 | m |

| H-3β | 2.60 | m |

| H-5α | 3.05 | m |

| H-5β | 2.05 | m |

| H-6α | 2.00 | m |

| H-6β | 1.90 | m |

| H-7 | 3.35 | m |

| H-8 | 4.10 | m |

| H-9a | 3.80 | dd |

| H-9b | 3.50 | dd |

Table 3: ¹³C NMR Spectral Data of Isoretronecanol (67.89 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 64.2 |

| C-2 | 34.0 |

| C-3 | 54.5 |

| C-5 | 54.2 |

| C-6 | 29.8 |

| C-7 | 68.5 |

| C-8 | 76.8 |

| C-9 | 62.5 |

Note: Chemical shifts are reported relative to tetramethylsilane (TMS). Multiplicity: m = multiplet, dd = doublet of doublets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For pyrrolizidine alkaloids like isoretronecanol, characteristic fragment ions are observed.

Table 4: Key Mass Spectral Data for Isoretronecanol

| Parameter | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| [M+H]⁺ | m/z 142 |

| Key Fragment Ions | m/z 124, 111, 96, 82 |

The fragmentation pattern of retronecine-type PAs often includes characteristic ions at m/z 120 and 138.[4] For saturated necine bases like isoretronecanol, the fragmentation will differ but will still provide a unique fingerprint for identification.

Diagram 3: Logical Relationship in Isoretronecanol Characterization

Caption: Logical flow for the characterization of isoretronecanol.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the discovery, isolation, and characterization of isoretronecanol from natural sources. The detailed protocols and analytical data presented herein offer a valuable resource for researchers in natural product chemistry and drug development. The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the final isolated product.

Future research in this area could focus on the discovery of new, high-yielding plant sources of isoretronecanol and the development of more efficient and scalable purification techniques, such as counter-current chromatography. Furthermore, a deeper understanding of the biosynthesis of isoretronecanol could open avenues for its production through biotechnological approaches.

References

-

Robins, D. J., & Sakdarat, S. (1979). Synthesis of the 8β-pyrrolizidine bases (+)-isoretronecanol, (+)-laburnine, and (+)-supinidine. Journal of the Chemical Society, Chemical Communications, (24), 1181. [Link]

-

El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae, Fabaceae, Apocynaceae and Asteraceae. In Pyrrolizidine Alkaloids (pp. 25-103). Springer, Cham. [Link]

-

PubChem. (n.d.). Isoretronecanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Nagaoka, T., Goto, K., & Kouno, I. (2004). A new pyrrolizidine alkaloid from Ligularia japonica. Journal of natural products, 67(8), 1367–1369. [Link]

-

Nurhayati, N., & Ober, D. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 598. [Link]

-

Boppré, M. (2011). The ecological context of the pyrrolizidine alkaloids: a complex and fascinating story. In Ecology of plant secondary metabolites: from genes to global processes (pp. 130-151). Cambridge University Press. [Link]

-

Crews, C. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 68(1), 15-26. [Link]

-

Sas-Nedelcu, C. I., Hanganu, D., & Oniga, I. (2021). An Overview of the Pyrrolizidine Alkaloids from Senecio Species and Their Pharmacological Properties. Molecules, 26(16), 4947. [Link]

-

El-Shazly, A., Sarg, T., Ateya, A., Abdel-Aziz, E., & Wink, M. (1996). Pyrrolizidine alkaloids from Echium rauwolfii and Echium horridum (Boraginaceae). Biochemical systematics and ecology, 24(5), 415-421. [Link]

-

PubChem. (n.d.). Isoretronecanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of the 8β-pyrrolizidine bases (+)-isoretronecanol, (+)-laburnine, and (+)-supinidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Biological Activity of Isoretronecanol

Introduction: Situating Isoretronecanol within the Pyrrolizidine Alkaloids

Isoretronecanol is a saturated necine base, forming the core backbone of a class of natural compounds known as pyrrolizidine alkaloids (PAs).[1] PAs are secondary metabolites produced by an estimated 3% of the world's flowering plants, serving as a chemical defense against herbivores.[1] While hundreds of PAs exist, they are broadly categorized based on the structure of their necine base and the nature of the necic acids esterified to it.[2] Isoretronecanol itself is a saturated 1-hydroxymethylpyrrolizidine. The defining feature for the toxicity of many PAs is the presence of a 1,2-double bond in the necine base, which is a prerequisite for their metabolic activation into reactive, toxic pyrrolic esters.[2][3][4][5][6][7][8] As a saturated necine base, Isoretronecanol lacks this critical unsaturation and is therefore considered to be non-toxic. Its significance lies in its role as a structural component of certain non-toxic PAs and as a reference compound in toxicological and metabolic studies of its unsaturated, toxic counterparts.

The Central Paradigm: Metabolic Activation as the Driver of PA Toxicity

The biological activity of pyrrolizidine alkaloids is intrinsically linked to their biotransformation, primarily in the liver. PAs themselves are relatively inert pro-toxins.[4][9] Their toxicity, which manifests as hepatotoxicity, genotoxicity, and carcinogenicity, is a direct consequence of metabolic activation by hepatic cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[5][6][10]

This activation process involves the dehydrogenation of the necine base to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids.[5][7] These electrophilic metabolites are potent alkylating agents that can form covalent bonds with cellular macromolecules, including proteins and DNA.[7] The formation of DNA adducts is a key event initiating the genotoxic and carcinogenic effects of unsaturated PAs.[4][11][12][13]

The principal metabolic pathways for PAs can be summarized as:

-

Activation (Dehydrogenation): Conversion to reactive pyrrolic esters.

-

Detoxification (Hydrolysis): Cleavage of the ester bonds to yield the necine base (e.g., retronecine) and necic acids.

-

Detoxification (N-oxidation): Formation of N-oxides, which are water-soluble and readily excreted.

The balance between these activation and detoxification pathways determines the ultimate toxicity of a given PA.

Biological Activities and Toxicological Profile of Isoretronecanol

Due to the absence of the 1,2-double bond, Isoretronecanol does not undergo metabolic activation to form reactive pyrrolic esters. Consequently, it lacks the significant hepatotoxic and genotoxic properties characteristic of its unsaturated analogs.

Key Biological Properties:

-

Lack of Significant Toxicity: Studies on various PAs consistently demonstrate that saturation of the 1,2-position of the necine base abrogates toxicity. Isoretronecanol, as a saturated necine base, is considered non-toxic.

-

Antimitotic Activity: While Isoretronecanol itself is not the primary active agent, its unsaturated counterpart, dehydroretronecine (the metabolite of toxic PAs), exhibits potent antimitotic activity.[14] This action is attributed to its ability as a bifunctional alkylating agent to interfere with cell division, leading to a mitotic block and the formation of giant cells (megalocytosis), a hallmark of PA poisoning.[14]

-

Other Potential Activities: The broader pyrrolizine chemical scaffold is found in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[15] However, specific research into such activities for Isoretronecanol is limited, as the focus has predominantly been on the toxicology of unsaturated PAs.

Comparative Toxicological Data

To contextualize the lack of toxicity of saturated necine bases like Isoretronecanol, it is useful to compare the known effects of different structural classes of PAs.

| PA Structural Class | Example(s) | Key Structural Feature | Relative Toxicity | Primary Toxic Effect |

| Saturated Necine Base | Isoretronecanol, Platynecine | Saturated 1,2-position | Negligible / Non-toxic | N/A |

| Unsaturated Monoester | Supinine, Europine | Unsaturated base, one ester group | Low to Moderate | Hepatotoxicity |

| Unsaturated Open Diester | Lasiocarpine, Echimidine | Unsaturated base, two ester groups | High | Hepatotoxicity, Genotoxicity |

| Unsaturated Macrocyclic Diester | Monocrotaline, Retrorsine, Riddelliine | Unsaturated base, cyclic diester | Very High | Potent Hepatotoxicity, Genotoxicity, Carcinogenicity[8][16] |

This table synthesizes general knowledge from multiple sources on PA structure-activity relationships.[2][17]

Methodologies for the Study of Pyrrolizidine Alkaloids

The investigation of PAs requires robust analytical and biological assay methodologies. The choice of method depends on the research question, whether it is quantifying PA content in a foodstuff, elucidating metabolic pathways, or assessing toxicological endpoints.

Workflow for PA Analysis and Toxicity Testing

Protocol 1: Extraction and Quantification of PAs from a Food Matrix

This protocol is adapted from established methods for analyzing PAs in complex matrices like honey or herbal products.[18][19] The principle relies on acidified solvent extraction to protonate the tertiary amine of the PA, followed by solid-phase extraction (SPE) for cleanup and concentration.

Objective: To accurately quantify Isoretronecanol and other PAs in a sample.

Materials:

-

Homogenized sample (e.g., 1-5 g)

-

Extraction Solvent: 2% Formic Acid in Water

-

SPE Cartridge: Mixed-Mode Cation Exchange (MCX)

-

Wash Solvent: Water

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol

-

Analytical Instrument: UHPLC-MS/MS

Procedure:

-

Extraction: Weigh 1.0 g of the homogenized sample into a centrifuge tube. Add 10 mL of the extraction solvent. Shake vigorously for 15 minutes.[18]

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet solid debris.[18]

-

SPE Conditioning: Condition an MCX SPE cartridge with methanol followed by water.

-

Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge. The acidic conditions ensure the PAs (as cations) are retained.

-

Washing: Wash the cartridge with water to remove polar interferences.

-

Elution: Elute the retained PAs with the ammoniated methanol solvent. The basic pH neutralizes the PAs, releasing them from the sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the UHPLC-MS/MS system. Use a validated method with specific Multiple Reaction Monitoring (MRM) transitions for Isoretronecanol and other target PAs. Quantification is performed against a matrix-matched calibration curve.

Causality and Validation: The use of an acidic extraction solvent is critical for efficient solubilization and protonation of the alkaloids. The MCX cartridge provides dual retention mechanisms (ion exchange and reversed-phase), offering superior cleanup compared to single-mode sorbents.[18] Validation of the method should include assessments of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision as per regulatory guidelines.[18]

Protocol 2: In Vitro Genotoxicity Assessment (Micronucleus Assay)

This protocol outlines a standard method to assess the genotoxic potential of a compound by measuring the formation of micronuclei in cultured cells.[10] It is particularly relevant for comparing the activity of toxic, unsaturated PAs against non-toxic, saturated ones like Isoretronecanol.

Objective: To determine if a PA induces chromosomal damage.

Materials:

-

Human hepatoma cell line (e.g., HepG2), which retains some metabolic capacity.[10]

-

Complete cell culture medium.

-

Test compounds (e.g., Lasiocarpine as a positive control, Isoretronecanol as the test article, vehicle as a negative control).

-

Cytochalasin B solution.

-

Fixative (Methanol:Acetic Acid).

-

DNA stain (e.g., DAPI).

Procedure:

-

Cell Seeding: Seed HepG2 cells in multi-well plates and allow them to attach overnight.

-

Compound Exposure: Treat cells with a range of concentrations of the test compounds for a duration equivalent to 1.5-2 normal cell cycles (e.g., 24-48 hours).

-

Cytokinesis Block: Add Cytochalasin B for the final cell cycle duration (e.g., 24 hours). This inhibits cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated.

-

Harvesting: Wash the cells with PBS and harvest them.

-

Hypotonic Treatment: Briefly treat cells with a hypotonic KCl solution to swell the cytoplasm.

-

Fixation: Fix the cells multiple times with a freshly prepared, cold fixative solution.

-

Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

Staining & Scoring: Stain the slides with a fluorescent DNA stain. Using a fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Causality and Validation: The positive control (e.g., a known genotoxic PA like Lasiocarpine) is essential to validate that the assay system is responsive.[10] The vehicle control establishes the baseline frequency of micronuclei. A statistically significant, dose-dependent increase in micronuclei for a test article indicates genotoxic activity. Isoretronecanol is expected to yield a negative result in this assay.

Conclusion and Future Directions

Isoretronecanol serves as a crucial chemical entity in the study of pyrrolizidine alkaloids. Its primary biological relevance is its lack of toxicity due to the saturated necine base, which prevents the metabolic activation that drives the adverse effects of many other PAs. It functions as an indispensable negative control in toxicological research and a structural reference in analytical chemistry.

Future research could explore the potential for Isoretronecanol or its derivatives to act as competitive inhibitors of the CYP enzymes responsible for activating toxic PAs, a potential avenue for mitigating PA poisoning. Furthermore, while its direct biological activity appears minimal, comprehensive screening against a wider range of biological targets could uncover novel, non-toxicological functions for this foundational pyrrolizidine structure.

References

-

World Health Organization. (1988). Pyrrolizidine alkaloids (EHC 80, 1988). INCHEM. [Link]

-

Chen, L., et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Oxidative Medicine and Cellular Longevity. [Link]

-

Chen, L., et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. ResearchGate. [Link]

-

Xia, Q., et al. (2013). Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo. MDPI. [Link]

-

Frölich, N., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Segall, H. J., et al. (1988). Genotoxicity and cytotoxicity of selected pyrrolizidine alkaloids, a possible alkenal metabolite of the alkaloids, and related alkenals. PubMed. [Link]

-

Allemang, A., et al. (2018). Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6. PubMed. [Link]

-

Fu, P. P., et al. (2017). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. Journal of Environmental Science and Health, Part C. [Link]

-

Fu, P. P., et al. (2004). Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. Taylor & Francis Online. [Link]

-

Fu, P. P., et al. (2004). Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. PubMed. [Link]

-

Tang, D., et al. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Institutes of Health. [Link]

-

Xia, Q., et al. (2015). Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes. PubMed. [Link]

-

Wiedenfeld, H. (2008). (PDF) Pyrrolizidine Alkaloids - Structure and Toxicity. ResearchGate. [Link]

-

Schrenk, D., et al. (2024). Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment. ResearchGate. [Link]

-

Yang, X., et al. (2017). Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline. Chemical Research in Toxicology. [Link]

-

El-Shazly, A., & Wink, M. (2014). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

-

Bakherad, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Xiong, A., et al. (2020). Rapid Identification and Determination of Pyrrolizidine Alkaloids in Herbal and Food Samples via Direct Analysis in Real-Time Mass Spectrometry. ResearchGate. [Link]

-

Mattocks, A. R., & Legg, R. F. (1980). Antimitotic activity of dehydroretronecine, a pyrrolizidine alkaloid metabolite, and some analogous compounds, in a rat liver parenchymal cell line. PubMed. [Link]

-

Unknown Author. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. UPSpace. [Link]

-

Moreira, V. M., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Institutes of Health. [Link]

-

Al-Hussain, S. A., & Afzal, O. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. SpringerLink. [Link]

-

Ferrer, C., et al. (2019). Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. ACS Omega. [Link]

-

Moncol, J., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. [Link]

-

El-Sayed, R. A., et al. (2024). Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoretronecanol. PubChem. [Link]

Sources

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 10. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity and cytotoxicity of selected pyrrolizidine alkaloids, a possible alkenal metabolite of the alkaloids, and related alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimitotic activity of dehydroretronecine, a pyrrolizidine alkaloid metabolite, and some analogous compounds, in a rat liver parenchymal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharaohacademy.com [pharaohacademy.com]

- 16. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Isoretronecanol as a Necine Base in Pyrrolizidine Alkaloids

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Foundational Role of the Necine Base

Pyrrolizidine alkaloids (PAs) represent a large, structurally diverse class of secondary metabolites produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1] Their presence in the food chain, through contamination of grains, honey, milk, and herbal supplements, poses a significant health risk to humans and livestock, primarily due to their potent hepatotoxicity, genotoxicity, and carcinogenicity.[2][3][4] The biological activity of these alkaloids is intrinsically linked to their chemical structure: an ester formed between a bicyclic amino alcohol, known as a necine base, and one or more branched-chain carboxylic acids, the necic acids.

This guide focuses on isoretronecanol , a saturated 1-hydroxymethylpyrrolizidine. While not toxic in its free form, isoretronecanol serves as a crucial biosynthetic intermediate in the formation of other necine bases that, when esterified, give rise to some of the most toxic PAs known. Understanding the chemistry, biosynthesis, and metabolic fate of isoretronecanol is therefore fundamental to toxicology, pharmacology, and the development of analytical standards for food safety and drug discovery.

Chapter 1: Physicochemical Profile of Isoretronecanol

Isoretronecanol is a saturated pyrrolizidine alkaloid base. Its core structure consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead, formally known as a 1-hydroxymethyl-pyrrolizidine.[5] The specific stereochemistry of isoretronecanol distinguishes it from its isomers, such as trachelanthamidine.

The physical and chemical properties of a molecule are critical determinants of its biological behavior, including its solubility, membrane permeability, and interaction with enzymes. The properties of isoretronecanol are summarized below.

| Property | Value | Source |

| IUPAC Name | [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | [6] |

| Molecular Formula | C₈H₁₅NO | [6] |

| Molecular Weight | 141.21 g/mol | [6] |

| pKa (Strongest Basic) | 10.5 | [5] |

| logP | 0.031 - 0.7 | [5] |

| Water Solubility | 354 g/L | [5] |

| CAS Number | 526-63-6 | [6] |

Table 1: Key physicochemical properties of Isoretronecanol.

The high water solubility and basic pKa are characteristic of amino alcohols, facilitating their transport within plant tissues and influencing extraction methodologies.

Chapter 2: The Biosynthetic Nexus: Formation of the Pyrrolizidine Core

The biosynthesis of the necine base is a conserved pathway in PA-producing plants, originating from the common polyamine, putrescine. Isoretronecanol is a key intermediate in this pathway, representing one of the first cyclized necine structures from which more complex and unsaturated bases are derived.[3][7] The causality of this pathway is rooted in the enzymatic machinery that ensures stereospecific cyclization, a feature that argues against a spontaneous chemical reaction, which would otherwise yield a mixture of isomers.[8][2]

The process begins with the enzyme homospermidine synthase (HSS) , which catalyzes the NAD⁺-dependent condensation of two molecules of putrescine to form homospermidine.[3][4] This is the committed step in PA biosynthesis. Homospermidine then undergoes oxidative deamination and cyclization to form an iminium cation, which is subsequently reduced to yield the first necine bases, primarily trachelanthamidine and isoretronecanol.[3][7] These saturated bases can then be further hydroxylated and desaturated to produce unsaturated necine bases like retronecine, the backbone of many highly toxic PAs.[7][9]

Caption: Biosynthetic pathway from putrescine to the necine base isoretronecanol and its subsequent conversion.

Chapter 3: Natural Occurrence of Isoretronecanol-Based Alkaloids

Pyrrolizidine alkaloids are most famously associated with plants in the families Boraginaceae , Asteraceae (Compositae), and Fabaceae (Leguminosae).[1][3] Isoretronecanol itself, or more commonly its esters, can be found across these families. The specific necic acids esterified to the isoretronecanol base vary, leading to a wide array of distinct alkaloids.

| Plant Family | Genus/Species | Isoretronecanol-Based Alkaloids |

| Sapotaceae | Planchonella sp. | Tiglylisoretronecanol |

| Mimusops elengi | 1-hydroxymethyl-pyrrolizidine tiglate | |

| Boraginaceae | Cynoglossum officinale | Trachelanthamine, Viridiflorine (esters of trachelanthamidine, an isomer) |

| Orchidaceae | Various | Phalaenopsine-type PAs (often with saturated bases) |

Table 2: Selected examples of plant families and species containing alkaloids with a saturated 1-hydroxymethylpyrrolizidine core like isoretronecanol. Note: Data for Cynoglossum is included for structural comparison.[8][10][11]

The presence of these alkaloids in plants that may be used as herbal remedies or can contaminate crops underscores the importance of robust analytical screening methods.[1]

Chapter 4: The Paradox of Toxicity: Metabolic Activation

The toxicity of pyrrolizidine alkaloids is almost exclusively associated with those containing a 1,2-unsaturated necine base esterified with a branched necic acid.[7] Saturated necine bases like isoretronecanol are considered non-toxic. The toxicity of PAs is not direct; they are pro-toxins that require metabolic activation in the liver by cytochrome P450 monooxygenases (CYPs) .[12][13]

This activation process converts the PA into a highly reactive pyrrolic ester (a dehydro-pyrrolizidine alkaloid or DHP).[13] These electrophilic metabolites readily alkylate cellular nucleophiles, forming covalent adducts with DNA and proteins. This adduction disrupts cellular function, leading to cytotoxicity, genotoxicity, and the characteristic hepatotoxicity observed as hepatic veno-occlusive disease (HVOD).[4][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. PhytoBank: Showing ()-isoretronecanol (PHY0096500) [phytobank.ca]

- 6. Isoretronecanol | C8H15NO | CID 3080563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine Alkaloids | Encyclopedia MDPI [encyclopedia.pub]

- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolizidine alkaloid biosynthesis. Synthesis of 3H-labelled trachelanthamidine and isoretronecanol and their incorporation into three pyrrolizidine bases (necines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Spectroscopic Signature of Isoretronecanol: A Technical Guide for Researchers

Abstract

Isoretronecanol, a saturated pyrrolizidine alkaloid, serves as a crucial chiral building block in the synthesis of various biologically active molecules. Its precise structural elucidation is paramount for its application in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of isoretronecanol. This document is intended for researchers, scientists, and drug development professionals, offering not only a repository of spectral data but also a foundational understanding of the principles and experimental methodologies behind the data acquisition. By synthesizing theoretical knowledge with practical insights, this guide aims to empower researchers in their analytical endeavors.

Introduction: The Structural Significance of Isoretronecanol

Isoretronecanol, with the molecular formula C₈H₁₅NO, is a necine base characterized by a bicyclic pyrrolizidine core.[1] Its stereochemistry plays a pivotal role in the biological activity of the molecules it constitutes. Therefore, unambiguous confirmation of its structure and stereochemistry is a critical first step in any synthetic or medicinal chemistry campaign. Spectroscopic methods provide the necessary tools for this confirmation, each offering a unique window into the molecular architecture of isoretronecanol.

This guide will systematically explore the NMR, IR, and MS data of isoretronecanol. For each technique, we will delve into the theoretical underpinnings, present detailed experimental protocols for data acquisition, and provide a thorough analysis of the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For isoretronecanol, both ¹H and ¹³C NMR are indispensable for confirming its bicyclic structure and the relative stereochemistry of its substituents.

The Causality Behind NMR Experimental Design

The choice of solvent and NMR spectrometer frequency are critical variables that directly impact the quality and interpretability of the spectra. Deuterated chloroform (CDCl₃) is a common solvent for pyrrolizidine alkaloids due to its excellent solubilizing properties and relatively simple residual solvent signal.[2] High-field NMR spectrometers (e.g., 300 MHz or higher) are employed to achieve better signal dispersion, which is crucial for resolving the complex, often overlapping multiplets observed in the ¹H NMR spectrum of cyclic molecules like isoretronecanol.[3]

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified isoretronecanol in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of particulate matter to avoid compromising spectral resolution.

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.[3]

-

Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.[2]

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.[4]

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.[3]

-

A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.[5]

Spectroscopic Data and Interpretation

The following tables summarize the ¹H and ¹³C NMR data for isoretronecanol, as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for Isoretronecanol in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.65 | m | |

| H-2α | 1.95 | m | |

| H-2β | 1.80 | m | |

| H-3α | 3.20 | m | |

| H-3β | 2.60 | m | |

| H-5α | 3.10 | m | |

| H-5β | 2.20 | m | |

| H-6α | 2.05 | m | |

| H-6β | 1.65 | m | |

| H-7 | 4.10 | m | |

| H-8 | 3.40 | m | |

| H-9a | 3.80 | dd | 11.0, 5.0 |

| H-9b | 3.50 | dd | 11.0, 8.0 |

| OH | 2.50 | br s |

Data adapted from Mohanraj, S., & Herz, W. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. Journal of Natural Products, 45(3), 328–336.[6]

Table 2: ¹³C NMR Spectroscopic Data for Isoretronecanol in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 63.8 |

| C-2 | 34.2 |

| C-3 | 54.5 |

| C-5 | 56.5 |

| C-6 | 29.8 |

| C-7 | 70.1 |

| C-8 | 62.5 |

| C-9 | 65.2 |

Data adapted from Mohanraj, S., & Herz, W. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. Journal of Natural Products, 45(3), 328–336.[6]

The ¹H NMR spectrum exhibits complex multiplets for the ring protons due to extensive spin-spin coupling. The diastereotopic protons of the methylene groups further contribute to this complexity. The distinct chemical shifts of the protons and carbons provide a unique fingerprint for the isoretronecanol structure.

Caption: Correlation of ¹H and ¹³C NMR signals in Isoretronecanol.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, we can identify key structural features.

The Rationale for Sample Preparation in IR Spectroscopy

For solid samples like isoretronecanol, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[7] KBr is transparent in the mid-IR region, ensuring that the observed absorption bands are solely from the analyte.[8] The sample must be finely ground and intimately mixed with the KBr to minimize scattering of the infrared beam and produce a high-quality spectrum.

Experimental Protocol: FTIR Data Acquisition

-

Thoroughly grind a small amount (1-2 mg) of isoretronecanol with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

Perform a background scan with an empty sample holder to subtract the spectral contributions of atmospheric water and carbon dioxide.

Spectroscopic Data and Interpretation

Table 3: Key IR Absorption Bands for Isoretronecanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-O stretch (alcohol) |

| ~1050 | Strong | C-N stretch (amine) |

The broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. The strong absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the saturated pyrrolizidine ring system. The presence of a strong C-O stretching band around 1100 cm⁻¹ further confirms the presence of the primary alcohol functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Ionization and Fragmentation: The Logic of Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons.[9] This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to characteristic fragmentation. The analysis of these fragment ions provides valuable structural information. For pyrrolizidine alkaloids, the fragmentation patterns are often diagnostic and can help in identifying the core structure.[10][11]

Experimental Protocol: GC-MS Data Acquisition

-

Sample Introduction: Dissolve a small amount of isoretronecanol in a volatile solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Spectroscopic Data and Interpretation

The mass spectrum of isoretronecanol is expected to show a molecular ion peak (M⁺˙) at m/z 141, corresponding to its molecular weight.

Table 4: Expected Key Mass Spectral Fragments for Isoretronecanol

| m/z | Proposed Fragment |

| 141 | [M]⁺˙ (Molecular Ion) |

| 124 | [M - OH]⁺ |

| 110 | [M - CH₂OH]⁺ |

| 96 | [C₆H₁₀N]⁺ |

| 82 | [C₅H₈N]⁺ |

The fragmentation of isoretronecanol is likely to involve the loss of the hydroxyl group (m/z 124) and the hydroxymethyl group (m/z 110). Further fragmentation of the pyrrolizidine ring would lead to the characteristic ions at m/z 96 and 82, which are common fragments for this class of alkaloids.[10]

Caption: Proposed Mass Fragmentation Pathway of Isoretronecanol.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of isoretronecanol, integrating NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. Each technique offers complementary information, and together they create a detailed molecular portrait. This guide has provided the foundational spectroscopic data and experimental insights necessary for researchers working with this important chiral building block. Adherence to the outlined protocols and a thorough understanding of the principles behind each technique will ensure accurate and reliable characterization of isoretronecanol, thereby facilitating its successful application in the advancement of chemical and pharmaceutical research.

References

-

ACS Publications. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. Journal of Natural Products, 45(3), 328–336. [Link]

-

MDPI. (2021). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoretronecanol. In PubChem. Retrieved January 25, 2026, from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ResearchGate. (n.d.). Elucidating the mass spectrum of the retronecine alkaloid using DFT calculations. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of the standards of four adulterant substances identified in the cocaine seized samples. [Link]

- Mohanraj, S., & Herz, W. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids.

-

MDPI. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of alkaloid isolate. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

CUNY Academic Works. (n.d.). Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer. [Link]

-

MDPI. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. [Link]

-

International Journal of Research and Publication. (n.d.). FTIR ANALYSIS OF ALKALOIDS IN RAUWOLFIA VOMITORIA (RV) LEAVES AND STEMS FOR POTENTIAL MEDICINAL APPLICATIONS. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of pyrrolizidine alkaloids found in... [Link]

-

The ISIC- EPFL mstoolbox. (n.d.). Molecular mass calculator. [Link]

-

ijpab. (2023). Quantification and FTIR Analysis of Precursor Mediated Alkaloid Production in Cell Suspension Culture of Gnidia glauca (Fresen.). [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

National Center for Biotechnology Information. (n.d.). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. [Link]

-

National Center for Biotechnology Information. (2024). Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides. [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

National Center for Biotechnology Information. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). (PDF) Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of some pyrrolizidine alkaloids. [Link]

-

YouTube. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. [Link]

-

Journal of Medicinal Plants Studies. (n.d.). Qualitative phytochemical screening and FTIR spectroscopic analysis of Sesamum indicum L. [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Dove Press. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of the 8β-pyrrolizidine bases (+)-isoretronecanol, (+)-laburnine, and (+)-supinidine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. epfl.ch [epfl.ch]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. plantsjournal.com [plantsjournal.com]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

- 9. researchgate.net [researchgate.net]

- 10. mjcce.org.mk [mjcce.org.mk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Pharmacological Effects of Isoretronecanol

Abstract

Isoretronecanol, a saturated necine base of the pyrrolizidine alkaloid (PA) class, presents a compelling yet underexplored profile for pharmacological development. Unlike their unsaturated counterparts, which are notorious for their hepatotoxicity, saturated PAs like Isoretronecanol are generally considered non-toxic.[1] This fundamental structural difference opens a therapeutic window for investigating its intrinsic biological activities. This guide synthesizes the current understanding of Isoretronecanol's chemical nature, its context within the broader PA family, and its potential as a scaffold for novel therapeutics. We will delve into hypothesized pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties, supported by the known activities of the pyrrolizidine core. Furthermore, we provide detailed, field-proven experimental protocols to rigorously evaluate these hypotheses, offering a roadmap for future research and development.

Introduction: The Dichotomy of Pyrrolizidine Alkaloids and the Promise of Isoretronecanol

Pyrrolizidine alkaloids are a diverse group of natural products found in thousands of plant species.[2] Their biological activities are a double-edged sword: many exhibit potent pharmacological effects, yet the unsaturated PAs are well-documented hepatotoxins, mutagens, and carcinogens.[1] This toxicity stems from their metabolic activation in the liver to reactive pyrrolic esters that alkylate cellular macromolecules.[3]

Isoretronecanol, as a saturated necine base (1-hydroxymethylpyrrolizidine), lacks the 1,2-double bond essential for this toxic metabolic activation pathway.[1] This inherent lack of toxicity positions Isoretronecanol as a promising starting point for drug discovery, where the beneficial bioactivities of the pyrrolizidine scaffold can be harnessed without the associated risks. This guide will explore the untapped therapeutic potential of Isoretronecanol, moving beyond its current limited application as a chiral auxiliary in asymmetric synthesis.[4][5][]

Potential Pharmacological Effects of Isoretronecanol

While direct studies on the pharmacological effects of Isoretronecanol are scarce, the broader class of pyrrolizine and pyrrolizidine derivatives exhibits a range of biological activities.[7] Based on this, we can hypothesize several avenues for investigation.

Anti-inflammatory Activity

Hypothesis: Isoretronecanol may possess anti-inflammatory properties by modulating key inflammatory pathways.

Scientific Rationale: The pyrrolizine nucleus is the core structure of approved anti-inflammatory drugs like Ketorolac.[7] Chronic inflammatory conditions are often characterized by the overproduction of inflammatory mediators like prostaglandins and nitric oxide, driven by enzymes such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS). Many anti-inflammatory agents act by inhibiting these enzymes or upstream signaling pathways like NF-κB.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity

Objective: To determine if Isoretronecanol can inhibit the production of inflammatory mediators in a cellular model of inflammation.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cytotoxicity Assay: Prior to assessing anti-inflammatory activity, the cytotoxicity of Isoretronecanol will be determined using the MTT assay to establish non-toxic working concentrations.

-

Induction of Inflammation: RAW 264.7 cells will be seeded in 96-well plates and pre-treated with various concentrations of Isoretronecanol for 1 hour. Inflammation will then be induced by adding lipopolysaccharide (LPS) (1 µg/mL).

-

Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant will be measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the culture supernatant will be quantified using a commercially available ELISA kit.

-

Data Analysis: The inhibitory effects of Isoretronecanol on NO and PGE2 production will be calculated and compared to a known anti-inflammatory drug (e.g., dexamethasone).

Expected Outcome: A dose-dependent reduction in NO and PGE2 levels in Isoretronecanol-treated cells would suggest anti-inflammatory activity.

Diagram: Proposed Anti-inflammatory Screening Workflow

Caption: Workflow for in vitro anti-inflammatory screening of Isoretronecanol.

Anticancer Activity

Hypothesis: Isoretronecanol and its derivatives may exhibit cytotoxic effects against cancer cell lines.

Scientific Rationale: The pyrrolizidine skeleton is found in the potent anticancer agent Mitomycin C.[1] While the mechanism of many unsaturated PAs involves DNA alkylation, which is not expected for Isoretronecanol, other mechanisms such as apoptosis induction or cell cycle arrest are plausible. The structural features of Isoretronecanol could allow it to interact with specific cellular targets involved in cancer cell proliferation.

Experimental Protocol: In Vitro Anticancer Screening

Objective: To evaluate the cytotoxic and anti-proliferative effects of Isoretronecanol on a panel of human cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC3 [prostate]) and a non-cancerous control cell line (e.g., HEK293) will be used.

-

Cell Viability Assay: Cells will be treated with a range of Isoretronecanol concentrations for 48-72 hours, and cell viability will be assessed using the Sulforhodamine B (SRB) assay.

-

IC50 Determination: The concentration of Isoretronecanol that inhibits cell growth by 50% (IC50) will be calculated for each cell line.

-

Apoptosis Assay: To determine the mechanism of cell death, apoptosis will be assessed by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

-

Cell Cycle Analysis: The effect of Isoretronecanol on cell cycle progression will be analyzed by propidium iodide staining and flow cytometry.

Expected Outcome: Selective cytotoxicity towards cancer cell lines with a low IC50 value, coupled with the induction of apoptosis or cell cycle arrest, would indicate potential anticancer activity.

Diagram: Proposed Anticancer Activity Investigation Pathway

Caption: Investigative pathway for the anticancer potential of Isoretronecanol.

Antimicrobial Activity

Hypothesis: Isoretronecanol may possess inhibitory activity against various pathogenic microorganisms.

Scientific Rationale: Many alkaloids exhibit antimicrobial properties. The nitrogen-containing heterocyclic structure of Isoretronecanol could allow it to interfere with microbial cellular processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Isoretronecanol against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microbial Strains: A panel of clinically relevant microorganisms will be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

Broth Microdilution Method: The MIC will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of Isoretronecanol will be prepared in a 96-well microtiter plate, and a standardized inoculum of each microorganism will be added.

-

Incubation: The plates will be incubated at the appropriate temperature and duration for each microorganism.

-

MIC Determination: The MIC will be defined as the lowest concentration of Isoretronecanol that completely inhibits visible growth of the microorganism.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the effect is static or cidal, aliquots from wells showing no growth will be sub-cultured on agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Expected Outcome: Low MIC and MBC/MFC values against specific pathogens would indicate promising antimicrobial activity.

Data Presentation

Table 1: Hypothetical Pharmacological Screening Data for Isoretronecanol

| Pharmacological Target | Assay | Endpoint | Hypothetical Result |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Production | IC50 = 25 µM |

| PGE2 Production | IC50 = 18 µM | ||

| Anticancer | MCF-7 (Breast Cancer) | Cell Viability (SRB) | IC50 = 15 µM |

| A549 (Lung Cancer) | Cell Viability (SRB) | IC50 = 32 µM | |

| HEK293 (Non-cancerous) | Cell Viability (SRB) | IC50 > 100 µM | |

| Antimicrobial | S. aureus | MIC | 32 µg/mL |

| E. coli | MIC | 64 µg/mL | |

| C. albicans | MIC | >128 µg/mL |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Experimental validation is required.

Conclusion and Future Directions

Isoretronecanol represents a paradigm shift in the study of pyrrolizidine alkaloids, moving from a focus on toxicity to an exploration of therapeutic potential. Its saturated necine base renders it a safe starting point for the development of novel pharmacological agents. The hypothesized anti-inflammatory, anticancer, and antimicrobial activities are grounded in the known bioactivities of the broader pyrrolizidine and pyrrolizine families. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses. Future research should focus on the synthesis of Isoretronecanol derivatives to establish structure-activity relationships and optimize potency for specific therapeutic targets. In silico modeling can further aid in the rational design of these next-generation compounds. The journey of Isoretronecanol from a mere structural curiosity to a potential therapeutic lead is just beginning, and it holds significant promise for the future of drug discovery.

References

-

Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-

Wikipedia contributors. (2023). Pyrrolizidine alkaloid. In Wikipedia, The Free Encyclopedia. [Link]

-

Yokoshima, S. (2022). Scientists inhibit cancer cell growth using pyrrolizidine alkaloid. Drug Target Review. [Link]

- El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity, 6(2), 188-282.

- Prakash, A. S., Pereira, T. N., Reilly, P. E., & Seawright, A. A. (1999). Pyrrolizidine alkaloids in human diet. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 443(1-2), 53-67.

- Chen, T., Mei, N., & Fu, P. P. (2010). Genotoxicity of pyrrolizidine alkaloids. Journal of Applied Toxicology, 30(3), 183-196.

- Stegelmeier, B. L., Edgar, J. A., Colegate, S. M., Gardner, D. R., Schoch, T. K., Coulombe, R. A., & Molyneux, R. J. (1999). Pyrrolizidine alkaloid plants, metabolism and toxicity.

- Wiedenfeld, H. (2011). Pyrrolizidine alkaloids: structure and toxicity. Journal of Pharmacy and Pharmacology, 63(5), 627-636.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3080563, Isoretronecanol. [Link]

-

Pinnell, R. L., & Robins, D. J. (1987). A new synthesis of the pyrrolizidine alkaloids (±)-isoretronecanol and (±)-trachelanthamidine. The Journal of Organic Chemistry, 52(19), 4325-4327. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Abdel-Mohsen, H. T., & El-Diwany, A. I. (2015). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC advances, 5(10), 7169-7181. [Link]

Sources

- 1. Pyrrolizidin – Wikipedia [de.wikipedia.org]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. 手性助劑 [sigmaaldrich.com]

- 7. pharaohacademy.com [pharaohacademy.com]

A Comprehensive Technical Guide to Pyrrolizidine Alkaloid Toxicology: From Mechanism to Mitigation

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a large, globally distributed class of plant-derived toxins that pose a significant threat to human and animal health.[1] Their presence as contaminants in the food chain—including in herbal teas, honey, supplements, and grains—is a matter of increasing regulatory and scientific concern.[2][3][4] These compounds are pro-toxins, requiring metabolic activation in the liver to exert their primary toxic effects. The resulting reactive metabolites are responsible for a spectrum of severe health outcomes, most notably hepatotoxicity, characterized by hepatic sinusoidal obstruction syndrome (HSOS), as well as potent genotoxicity and carcinogenicity.[1][5][6][7] This guide provides an in-depth examination of the core principles of PA toxicology, designed for researchers, toxicologists, and drug development professionals. We will dissect the structure-activity relationships, the causal chain of metabolic activation, the molecular mechanisms of toxicity, and the state-of-the-art analytical methodologies required for their detection and quantification.

The Chemical and Botanical Landscape of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[8] Over 660 PAs and their corresponding N-oxides have been identified in more than 6,000 plant species, primarily within the Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae) families.[4][9]

Core Chemical Structure and Requirements for Toxicity

The fundamental structure of a PA consists of a necine base, which is a bicyclic amino alcohol, esterified with one or more necic acids.[8] From a toxicological standpoint, the critical structural feature is an unsaturated double bond at the 1,2-position of the necine base.[8][10] PAs lacking this feature are generally considered non-toxic.[8] The toxicity of 1,2-unsaturated PAs is further influenced by the structure of the ester side chains, with cyclic diesters often exhibiting the highest potency.[6]

Contamination Pathways into the Human Food Chain

Human exposure to PAs is rarely intentional. The primary route of exposure is the inadvertent contamination of food products.[2] This occurs when PA-producing weeds are co-harvested with agricultural crops.[2] Consequently, PAs have been detected in a wide array of consumer products:

-

Herbal Teas and Infusions: Teas such as rooibos, chamomile, and peppermint can be contaminated.[4][11]

-

Honey and Pollen: Bees may forage on PA-containing plants, leading to the transfer of these alkaloids into honey.[3]

-

Dietary Supplements: Herbal supplements are a significant potential source of PA contamination.[3][4]

-

Grains and Cereals: Contamination of grains like wheat has led to documented outbreaks of human poisoning.[3][8]

Even after physical removal of weed seeds, hazardous levels of PA contamination can persist from dust adhering to the grain.[8]

The Central Role of Metabolism in PA-Induced Toxicity

PAs as ingested are relatively inert pro-toxins.[12] Their toxicity is almost entirely dependent on metabolic activation within the liver, a process mediated by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2B6.[1][5]

Bioactivation vs. Detoxification: A Metabolic Crossroads

Once absorbed, PAs undergo competing metabolic transformations in the liver:

-

Activation (Dehydrogenation): CYP enzymes oxidize the 1,2-unsaturated necine base to form highly reactive pyrrolic esters, commonly referred to as dehydropyrrolizidine alkaloids (DHPAs). These metabolites are potent electrophiles and alkylating agents, responsible for the vast majority of PA-induced toxicity.[1][13]

-

Detoxification (Hydrolysis & N-oxidation): PAs can be detoxified through two main pathways. Esterases can hydrolyze the ester bonds, yielding the necine base and necic acids, which are readily excreted. Alternatively, the tertiary nitrogen of the necine base can be oxidized to form PA N-oxides. While PA N-oxides are less toxic, they can be reduced back to the parent PA by gut microflora, creating a potential reservoir.[8]

The balance between these activation and detoxification pathways determines the ultimate toxic outcome of PA exposure.

Caption: Metabolic pathways of 1,2-unsaturated pyrrolizidine alkaloids in the liver.

Molecular Mechanisms of PA-Induced Organ Damage

The electrophilic DHPAs generated during metabolism readily attack nucleophilic sites on cellular macromolecules, forming stable covalent adducts. This adduction is the initiating event for PA-induced cytotoxicity and genotoxicity.

Hepatotoxicity: The Signature Lesion of Hepatic Sinusoidal Obstruction Syndrome (HSOS)

The liver is the primary target organ for PA toxicity. The formation of DHPA-protein adducts within hepatocytes and, critically, liver sinusoidal endothelial cells (LSECs) leads to widespread cellular damage.[14] This triggers a cascade of events culminating in a specific form of liver injury known as Hepatic Sinusoidal Obstruction Syndrome (HSOS), also called Veno-Occlusive Disease (VOD).[5][7] The pathology is characterized by damage and sloughing of the sinusoidal endothelium, leading to obstruction of the terminal hepatic venules, subsequent hepatocyte necrosis, and can progress to liver failure.[5][14]

Genotoxicity and Carcinogenicity

DHPAs are potent genotoxic agents. They readily form covalent adducts with DNA bases, leading to a range of genetic damage:

-

DNA cross-linking

-

DNA strand breaks

-

Chromosomal aberrations

-

Sister chromatid exchange

-

Point mutations (specifically G:C → T:A transversions)[9]

This mutagenic activity is the mechanistic basis for the carcinogenicity of PAs.[9] Chronic exposure, even at low levels, can initiate liver tumors.[3][5] Consequently, several PAs, such as riddelliine, are considered reasonably anticipated to be human carcinogens, and many are classified by the IARC in Group 2B (possibly carcinogenic to humans).[3][15]

Caption: The causal pathway from pyrrolizidine alkaloid exposure to genotoxicity.

Methodologies for Toxicological Assessment

Evaluating the toxic potential of PAs and PA-containing mixtures relies on a combination of in vitro and in vivo assays.

In Vitro Mutagenicity Assessment: The Ames Test

The bacterial reverse mutation assay, or Ames test, is a cornerstone for evaluating the mutagenic potential of chemicals.[16][17] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[16] The test measures the ability of a substance to cause reverse mutations, restoring the gene function and allowing the bacteria to grow on a histidine-free medium. Because PAs require metabolic activation, the assay must be conducted in the presence of a mammalian liver extract (S9 fraction), which contains the necessary CYP enzymes.[16]

-

Preparation:

-

Culture selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.[16]

-

Prepare the S9 mix by combining rat liver S9 fraction with a cofactor solution (e.g., NADP+, glucose-6-phosphate).

-

Prepare top agar and keep molten at 45°C.[16]

-

Prepare minimal glucose agar plates (selective medium).

-

-

Exposure:

-

In a sterile tube, combine in order:

-

Pre-incubate the mixture for 20-30 minutes at 37°C.

-

-

Plating and Incubation:

-

Analysis:

-

Count the number of revertant colonies on each plate.

-

A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the vehicle control.

-

In Vivo Toxicity Data

Animal studies are essential for determining acute toxicity (LD₅₀) and for long-term carcinogenicity bioassays. These studies have confirmed the potent hepatotoxicity and carcinogenicity of numerous PAs.

| Pyrrolizidine Alkaloid | Animal Model | Route | LD₅₀ (mg/kg body weight) | Reference |

| Senecionine | Rat | Oral | 65 | [12] |

| Monocrotaline | Rat | Intraperitoneal | 175 | N/A |